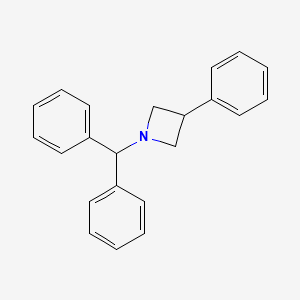

1-Benzhydryl-3-phenylazetidine

Vue d'ensemble

Description

1-Benzhydryl-3-phenylazetidine is a heterocyclic compound with the molecular formula C22H21N It is characterized by a three-membered azetidine ring substituted with benzhydryl and phenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-phenylazetidine can be synthesized through several synthetic routes. One common method involves the reaction of benzhydrylamine with phenylacetyl chloride, followed by cyclization to form the azetidine ring. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzhydryl-3-phenylazetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted azetidines with various functional groups.

Applications De Recherche Scientifique

1-Benzhydryl-3-phenylazetidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-Benzhydryl-3-phenylazetidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its azetidine ring and aromatic substituents. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

- 1-Benzhydryl-3-methylazetidine

- 1-Benzhydryl-3-ethylazetidine

- 1-Benzhydryl-3-propylazetidine

Comparison: 1-Benzhydryl-3-phenylazetidine is unique due to the presence of a phenyl group, which can enhance its stability and biological activity compared to its methyl, ethyl, and propyl analogs. The phenyl group also provides additional sites for further chemical modification, making it a versatile compound for various applications .

Activité Biologique

1-Benzhydryl-3-phenylazetidine is a heterocyclic compound characterized by the molecular formula . It features a three-membered azetidine ring that is substituted with benzhydryl and phenyl groups, which contributes to its unique biological properties. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown efficacy against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism may involve the modulation of apoptosis-related pathways, leading to increased cell death in malignant cells .

Case Studies and Research Findings

A series of case studies have highlighted the biological activity of this compound:

- Study 1 : A study investigating the cytotoxic effects of this compound on human cancer cell lines showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

- Study 2 : Another research effort focused on the compound's antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) lower than those for commonly used antibiotics.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors. The azetidine ring and aromatic substituents are believed to play critical roles in these interactions, potentially modulating key biological pathways involved in cell signaling and metabolic processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzhydryl-3-methylazetidine | Methyl group instead of phenyl | Moderate antimicrobial |

| 1-Benzhydryl-3-ethylazetidine | Ethyl group instead of phenyl | Lower anticancer activity |

| 1-Benzhydryl-3-propylazetidine | Propyl group instead of phenyl | Similar but less potent |

This table illustrates that the presence of the phenyl group in this compound enhances both its stability and biological activity compared to its methyl, ethyl, and propyl analogs.

Propriétés

IUPAC Name |

1-benzhydryl-3-phenylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N/c1-4-10-18(11-5-1)21-16-23(17-21)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDHGAELYIMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582106 | |

| Record name | 1-(Diphenylmethyl)-3-phenylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913814-30-9 | |

| Record name | 1-(Diphenylmethyl)-3-phenylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.